![molecular formula C12H13N3O3 B5529763 2-amino-5-(4-methoxybenzyl)-4,6-pyrimidinediol](/img/structure/B5529763.png)
2-amino-5-(4-methoxybenzyl)-4,6-pyrimidinediol
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Description
The compound "2-amino-5-(4-methoxybenzyl)-4,6-pyrimidinediol" belongs to a class of chemicals known for their diverse chemical reactions and properties. This compound, like others in its category, is subject to extensive research for its potential in various applications, including medicinal chemistry due to its structural uniqueness and potential biological activity.
Synthesis Analysis
The synthesis of pyrimidine derivatives, including those similar to "2-amino-5-(4-methoxybenzyl)-4,6-pyrimidinediol," involves reactions of dichloropyrimidines with aliphatic and aromatic amines. Such processes yield a variety of substituted pyrimidines, showcasing the compound’s versatile synthetic accessibility. One method involves the reaction of 2-methylthio-4,6-dichloro-5-(4-alkoxybenzyl)pyrimidines with primary and secondary amines, leading to various 4-amino and 4-methoxy-6-chloropyrimidines with potential antitumor properties (Grigoryan et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds related to "2-amino-5-(4-methoxybenzyl)-4,6-pyrimidinediol" has been explored through crystallographic studies. These studies reveal significant information about the planarity of the pyrimidine rings and the displacement of ring-substituent atoms, contributing to the understanding of the compound’s electronic structure and intermolecular interactions, such as hydrogen bonding that forms specific molecular sheets (Trilleras et al., 2009).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-amino-4-hydroxy-5-[(4-methoxyphenyl)methyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-18-8-4-2-7(3-5-8)6-9-10(16)14-12(13)15-11(9)17/h2-5H,6H2,1H3,(H4,13,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUAOXNTCQWTOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=C(N=C(NC2=O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-(4-methoxybenzyl)pyrimidine-4,6-diol |
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